8(17),13-Labdadien-15,16-olide

Description

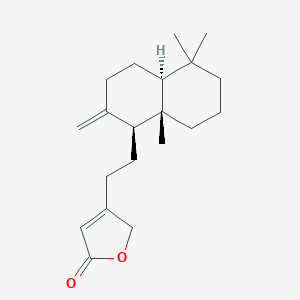

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15-12-18(21)22-13-15/h12,16-17H,1,5-11,13H2,2-4H3/t16-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXYUBRFOACSMM-ABSDTBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC3=CC(=O)OC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC3=CC(=O)OC3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemosystematic Significance of Labdane Diterpenoids

The structural diversity and distribution of labdane (B1241275) diterpenoids make them valuable markers in chemosystematics, the field of study that uses chemical constituents to understand the systematic and phylogenetic relationships between organisms. researchgate.netthieme-connect.com The presence, absence, or structural variation of these compounds can provide insights into the evolutionary connections between different species and genera. vulcanchem.com

The utility of labdane diterpenoids as chemotaxonomic markers is, however, sometimes considered limited because their distribution can be broad. researchgate.netthieme-connect.com Nevertheless, specific structural types or patterns of distribution can be characteristic of particular plant groups. For instance, the profile of labdane diterpenes has been used to differentiate between subspecies of Cistus creticus. thieme-connect.com Similarly, within the genus Kaempferia, the prevalence of labdane-type diterpenoids in some species versus clerodane-type in others provides a chemical basis for their classification. researchgate.netdntb.gov.ua

In the family Lamiaceae, the presence of different diterpenoid types, including labdane, kaurane, and clerodane, within the genus Stachys has been highlighted for its chemosystematic significance. semanticscholar.org In grasses, the biosynthetic pathways leading to labdane-related diterpenoids, such as those found in rice (Oryza sativa) and maize (Zea mays), show evolutionary divergence that can be traced through the genetic clusters responsible for their production. frontiersin.orgnih.gov These genetic and chemical differences help to delineate evolutionary pathways within the Poaceae family.

The following table details specific research findings where labdane diterpenoids have been used for chemosystematic purposes.

| Genus/Family | Research Finding | Chemosystematic Implication | References |

|---|---|---|---|

| Cistus (Cistaceae) | The content of labdane diterpenes in hexane (B92381) extracts was used to differentiate between subspecies of C. creticus (subsp. creticus and subsp. eriocephalus). | Demonstrates the use of labdane profiles for classification at the subspecies level. | thieme-connect.com |

| Kaempferia (Zingiberaceae) | Labdane-type diterpenoids were identified as common constituents in K. elegans, while clerodane-type diterpenoids were more common in K. pulchra. | Suggests that the dominant diterpenoid skeleton can be a chemotaxonomic marker to distinguish between species within the same genus. | researchgate.net |

| Stachys (Lamiaceae) | The isolation of various diterpenoid types (ent-clerodane, kaurane, labdane, and rosane) from S. aegyptiaca was studied for its chemotaxonomic significance in comparison to other Stachys species. | The diversity of diterpenoid skeletons within a single species provides a complex chemical profile for phylogenetic comparison. | semanticscholar.org |

| Oryza (Poaceae) | Rice contains two distinct biosynthetic gene clusters for the production of different labdane-related diterpenoids (e.g., phytocassanes and momilactones). | The evolution of separate gene clusters for specialized diterpenoid biosynthesis highlights the genetic basis of chemical diversity and adaptation. | nih.gov |

| Frenelopsis (extinct conifer) / Cupressaceae | The biological terpenoid assemblage found in fossils confirms a chemosystematic relationship between the extinct genus Frenelopsis and the modern Cupressaceae family. | Illustrates the use of terpenoid fossils (paleochemotaxonomy) to link extinct and extant plant lineages. | researchgate.net |

Isolation and Purification Methodologies for 8 17 ,13 Labdadien 15,16 Olide

Extraction Techniques from Plant Matrices

The initial step in obtaining 8(17),13-Labdadien-15,16-olide involves its extraction from plant material. The choice of solvent and extraction method is critical and is often dictated by the polarity of the target compound and the nature of the plant matrix.

Commonly, the dried and powdered aerial parts, rhizomes, or flowers of plants are subjected to extraction. iomcworld.comru.ac.bd Methanol (B129727) is a frequently used solvent due to its ability to extract a broad range of compounds, including diterpenoids. niscpr.res.in Maceration, a simple soaking technique, is often employed where the plant material is left in methanol for an extended period, typically 24 hours, to ensure thorough extraction. niscpr.res.in

Alternatively, successive extraction with solvents of increasing polarity is a refined approach. This method might begin with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar constituents, followed by a more polar solvent such as dichloromethane (B109758) or ethanol (B145695) to extract the desired labdane (B1241275) diterpenes. iomcworld.comru.ac.bd For instance, studies on Phlogacanthus thyrsiflorus have utilized successive extraction with dichloromethane followed by methanol. iomcworld.comresearchgate.netresearchgate.net Soxhlet extraction with hexane has also been reported for isolating labdane diterpenes from the aerial parts of plants.

Following the initial extraction, the crude extract is often concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This step helps to separate compounds based on their differential solubility in immiscible solvents. A common partitioning scheme involves suspending the concentrated extract in a water-methanol mixture and then sequentially partitioning it with solvents like hexane and dichloromethane. niscpr.res.inacs.org This process yields fractions enriched with compounds of a specific polarity, simplifying the subsequent chromatographic purification.

Table 1: Extraction Methods for Labdane Diterpenes from Various Plant Sources

| Plant Species | Plant Part Used | Extraction Solvent(s) | Extraction Method | Reference(s) |

|---|---|---|---|---|

| Andrographis paniculata | Shoots | Methanol | Maceration | niscpr.res.in |

| Gymnosperma glutinosum | Aerial Parts | Hexane | Soxhlet Extraction | |

| Phlogacanthus thyrsiflorus | Flowers | Dichloromethane, Methanol | Successive Extraction | iomcworld.comru.ac.bd |

Chromatographic Separation Strategies

Following extraction and preliminary fractionation, chromatographic techniques are indispensable for the isolation of this compound in its pure form. The structural similarity among diterpenes necessitates the use of a combination of chromatographic methods.

Column chromatography is a fundamental technique for the large-scale separation of compounds from the enriched fractions. Silica (B1680970) gel is the most commonly used stationary phase for the separation of labdane diterpenes due to its effectiveness in separating compounds based on polarity. jst.go.jp The mobile phase typically consists of a gradient system of non-polar and moderately polar solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity to elute compounds with different affinities for the stationary phase. scispace.com

In addition to silica gel, Sephadex LH-20, a size-exclusion chromatography medium, is also employed. This technique separates molecules based on their size, and it is particularly useful for removing pigments and other high-molecular-weight impurities. Methanol is a common eluent for Sephadex LH-20 chromatography. scispace.com

For final purification and to obtain highly pure compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. ru.ac.bd Reversed-phase HPLC, utilizing a non-polar stationary phase like C18, is frequently used. scispace.com

The mobile phase in reversed-phase HPLC for labdane diterpene separation is often a mixture of water, methanol, and acetonitrile (B52724). scispace.com The precise composition of the mobile phase is optimized to achieve the best separation of the target compound from any remaining impurities. Detection is commonly performed using a UV detector, with the wavelength set to an appropriate value for the compound of interest, such as 220 nm. scispace.com

Table 2: HPLC Parameters for the Purification of Related Labdane Diterpenes

| Stationary Phase | Mobile Phase | Detection | Reference |

|---|

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that has proven effective for the isolation of minor compounds and the fractionation of complex extracts containing labdane diterpenes. cnjournals.com CPC avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. The separation is based on the partitioning of the solutes between two immiscible liquid phases. This technique can be a powerful tool for obtaining enriched fractions of this compound prior to final purification by HPLC.

High-Performance Liquid Chromatography (HPLC)-Based Separations

Criteria for Compound Purity Assessment in Research

The assessment of purity is a critical final step to ensure that the isolated compound is suitable for structural elucidation and biological assays. A combination of analytical techniques is used to confirm the identity and purity of this compound.

The primary methods for structural confirmation and purity assessment are spectroscopic. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the carbon-hydrogen framework of the molecule. The comparison of the obtained spectral data with published values for this compound serves as a key identifier. Two-dimensional NMR techniques are also employed for unambiguous structural assignment.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the isolated compound, further confirming its identity. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule.

In addition to spectroscopic methods, Thin-Layer Chromatography (TLC) is used as a quick and simple method to monitor the purity of the fractions during the isolation process. The appearance of a single spot under different solvent systems and visualization techniques (e.g., UV light, iodine vapor) is an indicator of purity. For quantitative purity assessment, HPLC is often used, where a purity level of ≥95% is a common standard for reference compounds.

Ultimately, the structure of the isolated compound is definitively established through the comprehensive analysis of all spectroscopic data (1D and 2D NMR, MS, IR) and by comparing it with previously reported data for this compound. iomcworld.comniscpr.res.in

Structural Elucidation and Advanced Analytical Characterization of 8 17 ,13 Labdadien 15,16 Olide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complex three-dimensional structure of 8(17),13-labdadien-15,16-olide. Through a suite of one-dimensional and two-dimensional experiments, researchers can piece together the connectivity of atoms and their spatial relationships.

One-Dimensional (1D) NMR Analysis (¹H, ¹³C)

¹H NMR: The proton NMR spectrum of this compound reveals characteristic signals that are indicative of its labdane (B1241275) structure. Key features often include signals for methyl groups, an exocyclic methylene (B1212753) group, and protons associated with the butenolide ring. For instance, related labdane diterpenes show signals for an exo-methylene group around δ 4.58 and 5.20 ppm. clockss.org Protons on the furanone ring can also be observed. iomcworld.com

¹³C NMR: The carbon-13 NMR spectrum provides a count of the carbon atoms and information about their chemical environment. For this compound, which has the molecular formula C20H30O2, twenty distinct carbon signals are expected. nih.gov The spectrum will typically show signals for the carbonyl carbon of the lactone, olefinic carbons of the double bonds, and the aliphatic carbons of the decalin ring system. For example, in similar labdane structures, the carbonyl carbon of the lactone ring appears around δ 170.9 ppm. iomcworld.com

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Skeleton and Related Structures (Note: Chemical shifts (δ) are in ppm. Data is compiled from various labdane diterpenes and may not represent the exact values for the title compound.)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 | 39.0 - 39.5 | 1.40 - 1.90 (m) |

| 2 | 18.0 - 19.5 | 1.50 - 1.70 (m) |

| 3 | 41.5 - 42.5 | 1.10 - 1.40 (m) |

| 4 | 33.0 - 33.8 | - |

| 5 | 55.0 - 56.0 | 1.00 - 1.20 (m) |

| 6 | 21.0 - 24.5 | 1.40 - 1.75 (m) |

| 7 | 37.5 - 38.5 | 1.80 - 2.10 (m) |

| 8 | 147.5 - 148.5 | - |

| 9 | 56.0 - 57.0 | 1.50 - 1.60 (m) |

| 10 | 39.0 - 40.0 | - |

| 11 | 25.0 - 29.0 | 2.10 - 2.30 (m) |

| 12 | 29.0 - 32.0 | 2.30 - 2.50 (m) |

| 13 | 125.0 - 143.0 | - |

| 14 | 138.0 - 145.0 | 5.85 - 7.20 (s-like) |

| 15 | 66.0 - 71.0 | 4.70 - 4.85 (m) |

| 16 | 170.0 - 178.0 | - |

| 17 | 106.0 - 109.0 | 4.45 - 4.90 (s) |

| 18 | 21.0 - 22.0 | 0.80 - 0.90 (s) |

| 19 | 33.0 - 33.8 | 0.80 - 0.85 (s) |

| 20 | 14.0 - 15.0 | 0.65 - 0.75 (s) |

Data compiled from related structures found in scientific literature. clockss.orgiomcworld.comuregina.camdpi.com

Two-Dimensional (2D) NMR Experiments (COSY, HMQC, HMBC, NOESY/ROESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and elucidating the stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of adjacent protons in the spin systems of the decalin ring and the side chain. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. researchgate.netfrontiersin.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, which is vital for determining the relative stereochemistry of the molecule. For instance, NOESY correlations can establish the cis or trans fusion of the decalin rings and the orientation of the substituents. mdpi.comnih.govmdpi.com The relative configuration of labdane diterpenes is often confirmed by observing NOESY correlations between key protons. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula, C20H30O2. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information that corroborates the data obtained from NMR spectroscopy. For example, related labdane diterpenes show characteristic fragmentation patterns that can help in their identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

An α,β-unsaturated γ-lactone (butenolide) ring, which typically exhibits a strong C=O stretching vibration in the region of 1750-1780 cm⁻¹.

C=C stretching vibrations for the exocyclic double bond at C-8(17) and the endocyclic double bond within the butenolide ring, usually appearing in the 1640-1680 cm⁻¹ range. msu.edu

C-O stretching vibrations associated with the lactone, which are typically found in the 1000-1300 cm⁻¹ region. libretexts.org

C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.

X-ray Crystallographic Analysis for Absolute Configuration (for related compounds)

While obtaining suitable crystals of this compound itself may be challenging, X-ray crystallography of closely related labdane diterpenes provides invaluable information for determining the absolute configuration. researchgate.netmdpi.com By comparing the spectroscopic data (especially NMR and chiroptical data like Circular Dichroism) of the title compound with that of a structurally similar compound whose absolute stereochemistry has been unequivocally determined by X-ray analysis, the absolute configuration of this compound can be inferred with a high degree of confidence.

Chromatographic Methods for Analytical Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the isolation, purification, and quantification of this compound from natural sources.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of labdane diterpenes. frontiersin.orgnih.govsci-hub.se Reversed-phase HPLC, often coupled with a UV or mass spectrometric detector, can be used to separate this compound from other structurally related compounds in a complex mixture. By using a validated HPLC method with an appropriate analytical standard, the concentration of the compound in an extract can be accurately determined. The development of such methods often involves optimizing the mobile phase composition (e.g., mixtures of water, methanol (B129727), or acetonitrile) and selecting a suitable stationary phase (e.g., C18). mdpi.comresearchgate.net

HPLC-Diode Array Detection (DAD)

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a powerful technique for the analysis of chromophoric compounds. The DAD detector measures the absorbance of the eluent over a range of wavelengths simultaneously, providing a UV-Vis spectrum for each peak in the chromatogram. This is particularly useful for the identification and purity assessment of compounds like this compound, which contains a butenolide ring system that exhibits UV absorption.

The α,β-unsaturated γ-lactone (butenolide) moiety in the side chain of this compound is the primary chromophore responsible for its UV absorbance. The position and substitution of this chromophore influence the absorption maximum (λmax). For labdane diterpenes containing a butenolide ring, the UV absorption maximum is typically observed in the range of 215-240 nm. upm.edu.mynih.gov For instance, a related labdane diterpene butenolide isolated from Enicosanthum congregatum showed a UV absorption maximum at 215 nm. upm.edu.my Another labdane diterpene, leonurenone A, which possesses an α,β-unsaturated enone system, displays a UV maximum at 236 nm. nih.gov

Table 1: Representative HPLC-DAD Parameters for the Analysis of Labdane Diterpenoids

| Parameter | Value/Description | Source(s) |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724) or methanol | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Detection | Diode Array Detector (DAD) | nih.gov |

| Wavelength Range | 190-400 nm | nih.gov |

| Expected λmax | ~215-240 nm | upm.edu.mynih.gov |

HPLC-Evaporative Light Scattering Detection (ELSD)

The Evaporative Light Scattering Detector (ELSD) is a universal detector that is particularly valuable for the analysis of compounds that lack a significant UV chromophore or when the mobile phase absorbs strongly in the UV region. pharmtech.comresearchgate.net Since this compound does have a chromophore, ELSD can be used as a complementary detector to DAD, especially in the analysis of complex extracts where co-eluting compounds might interfere with UV detection. biotage.com ELSD is also advantageous for gradient elution methods where a stable baseline is crucial. flash-chromatography.com

The principle of ELSD involves three stages: nebulization of the column effluent into a fine aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. researchgate.net The detector response is proportional to the mass of the analyte, making it a mass-sensitive detector. pharmtech.com

The operational parameters of the ELSD, such as the drift tube temperature and the nebulizer gas flow rate, are critical for optimal sensitivity and must be optimized for the specific mobile phase and analytes. pharmtech.com For semi-volatile compounds like some terpenes, careful optimization of the drift tube temperature is necessary to ensure evaporation of the mobile phase without significant loss of the analyte. pharmtech.comyamazenusa.com

Table 2: Typical HPLC-ELSD Parameters for the Analysis of Non-Chromophoric or Semi-Volatile Compounds

| Parameter | Value/Description | Source(s) |

| Drift Tube Temperature | Ambient to ~100 °C (optimized based on analyte volatility) | pharmtech.com |

| Nebulizer Gas | Nitrogen | pharmtech.com |

| Gas Flow/Pressure | Optimized for stable baseline and sensitivity | flash-chromatography.com |

| Detector Mode | Universal, mass-sensitive | pharmtech.com |

The use of both DAD and ELSD in series provides comprehensive information for the structural elucidation and analytical characterization of this compound, allowing for both spectroscopic identification and universal detection within complex matrices.

Chemical Synthesis and Derivatization Studies of 8 17 ,13 Labdadien 15,16 Olide and Its Analogues

Semi-synthetic Modifications from Natural Precursors

The abundance of certain labdane (B1241275) diterpenes in nature provides a valuable starting point for the semi-synthesis of more complex or rare analogues. hebmu.edu.cn Chemical manipulation of these natural precursors allows for the creation of a wide array of derivatives, including 8(17),13-labdadien-15,16-olide.

Chemical Transformations of Labdane-Type Diterpenes

The chemical conversion of readily available labdane-type diterpenes is a key strategy for obtaining specific target molecules. These transformations often involve reactions like oxidation, reduction, and rearrangement to modify the core structure or its side chains. bohrium.com

A notable example is the transformation of (E)-labda-8(17),12-diene-15,16-dial, which can be sourced from the rhizomes of Curcuma amada. researchgate.net This dialdehyde (B1249045) has been chemically converted into several other biologically active compounds, including (E)-labda-8(17),12-diene-15,16-olide. researchgate.net Similarly, sclareol (B1681606), a commercially available labdane diterpene, serves as a versatile starting material for the synthesis of various terpenoids through processes like oxidative degradation. bohrium.com

Another important precursor is neoandrographolide (B1678159), chemically identified as ent-19-hydroxy-8(17),13-labdadien-16,15-olide 19-O-β-D-glucopyranoside. niscpr.res.in This compound, isolated from Andrographis paniculata, can undergo various chemical modifications. acs.org For instance, the synthesis of 19-hydroxy-8(17),13-labdadien-16,15-olide can be achieved from neoandrographolide. chemicalbook.com

The general strategies for these transformations are summarized in the table below.

| Precursor Compound | Transformation Reaction | Product Compound |

| (E)-labda-8(17),12-diene-15,16-dial | Oxidation | (E)-labda-8(17),12-diene-15,16-olide |

| Sclareol | Oxidative Degradation | Various Terpenoids (e.g., Ambrox) |

| Neoandrographolide | Hydrolysis/Other | 19-hydroxy-8(17),13-labdadien-16,15-olide |

Preparation of Novel this compound Derivatives

The synthesis of novel derivatives from a parent labdane structure is crucial for exploring structure-activity relationships. Pinusolide (B25242), which is the methyl ester of an acid derivative of this compound, has been used as a starting material to generate a variety of new compounds. uregina.ca

Key synthetic modifications of pinusolide include:

Reduction: Treatment of pinusolide with sodium diethyldihydroaluminate yields a diol (15,16-dihydroxy-8(17),13-labdadien-19-oic acid methyl ester) and a triol (8(17),13-labdadiene-15,16,19-triol). uregina.ca

Oxidation: The triol derivative can be oxidized using silver carbonate on Celite to produce 19-hydroxy-8(17),13-labdadien-15,16-olide. uregina.ca

Esterification and Etherification: Further derivatization has been achieved through reactions targeting the hydroxyl groups, leading to the formation of various esters and ethers. uregina.ca

Similarly, neoandrographolide has been modified at its carbohydrate moiety to produce acetal, acetyl, and benzoate (B1203000) derivatives, expanding the library of available labdane compounds. niscpr.res.inacs.org

Microbial Transformation of Labdane Diterpenoids

Microbial biotransformation has emerged as a powerful and environmentally friendly tool for modifying complex natural products like labdane diterpenoids. royalsocietypublishing.orgresearchgate.net This approach utilizes the enzymatic machinery of microorganisms, particularly fungi, to catalyze regio- and stereoselective reactions that are often difficult to achieve through conventional chemical methods. royalsocietypublishing.orgnih.gov

Biotransformation by Fungi

A diverse range of filamentous fungi have demonstrated the ability to transform labdane diterpenes into various derivatives. The selection of the fungal species is critical as it determines the nature of the resulting products. bohrium.com

The following table summarizes the biotransformation of various labdane diterpenoids by the specified fungi:

| Fungus | Substrate | Key Products |

| Cunninghamella echinulata | Isocoronarin D | 3β-hydroxyisocoronarin D, 6α-hydroxyisocoronarin D nih.gov |

| Deoxyandrographolide (B190950) | Eleven derivatives, including hydroxylated and oxidized products researchgate.net | |

| Cunninghamella blakesleana | 14-deoxy-11,12-didehydroandrographolide | Multiple hydroxylated derivatives researchgate.net |

| Fusarium graminearum | Cupressic acid | 3β,13-dihydroxy-, 7α,13-dihydroxy-, and other hydroxylated derivatives researchgate.net |

| Deoxyandrographolide | Five transformed products including oxo- and hydroxyl-derivatives researchgate.net | |

| Cunninghamella elegans | ent-labd-8(17)-en-15,18-dioic acid | Five new hydroxylated derivatives researchgate.net |

| Dehydroandrographolide | Four transformed products, including new oxo- and dihydroxy-derivatives researchgate.net | |

| Aspergillus niger | Neoandrographolide | 19-hydroxy-8(17),13-ent-labdadien-16,15-olide and four other products rjpbcs.comresearchgate.net |

| 13R,14R,15-trihydroxylabd-8(17)-ene | 3β,13R,14R,15-tetrahydroxy-labd-7-ene and 7α,13R,14R,15-tetrahydroxy-labd-8(17)-ene nih.gov | |

| Mucor spinosus | Stemarin (by related Mucor plumbeus) | Hydroxylated derivatives hebmu.edu.cnbohrium.com |

| Alternaria alternata | Deoxyandrographolide | Five products, including novel hydroxylated derivatives nih.gov |

Regio- and Stereoselective Hydroxylation Reactions

One of the most significant advantages of fungal biotransformation is the ability to introduce hydroxyl groups at specific, non-activated positions on the diterpene skeleton with high selectivity. nih.gov This regio- and stereoselectivity is a hallmark of the enzymatic systems, such as cytochrome P450 monooxygenases, present in these fungi. nih.gov

Examples of this selectivity include:

Hydroxylation of the Decalin Core: Fungi can hydroxylate various positions on the trans-decalin moiety. Fusarium oxysporum has been shown to produce a 7α-hydroxy derivative of a labdane acid, while Myrothecium verrucaria can yield both 7α- and 3β-hydroxy metabolites from the same substrate. royalsocietypublishing.orgresearchgate.net Fusarium graminearum also produces 7α-hydroxy derivatives from cupressic acid. researchgate.net

Stereoselective Hydroxylation: The hydroxylation reactions are often highly stereoselective. For instance, the biotransformation of isocoronarin D by Cunninghamella echinulata yields specific 3β- and 6α-hydroxy derivatives. nih.gov Similarly, the hydroxylation of ent-kaurane diterpenes by Fusarium proliferatum can selectively occur at the C-2α position. mdpi.com

Side Chain Functionalization: Besides the core structure, hydroxylation can also occur on the side chain. Some fungi are capable of producing hydroxylated diterpenes at the C-13 position. nih.gov

Structural Diversity from Microbial Bioconversion

Microbial biotransformation is a valuable tool for generating structural diversity from a single precursor molecule. dntb.gov.uamdpi.com The enzymatic reactions are not limited to hydroxylation; they also include oxidations (to form ketones, aldehydes, and carboxylic acids), epoxidations, rearrangements, and glycosylations. royalsocietypublishing.orgresearchgate.net

The incubation of a single labdane diterpene with different fungal strains, or even a single strain, can lead to a multitude of new compounds. For example, the biotransformation of deoxyandrographolide with Cunninghamella echinulata resulted in the isolation of eleven different derivatives, five of which were novel compounds. These included products of hydroxylation, oxidation, and even the formation of a formyl group. researchgate.net The bioconversion of neoandrographolide by Aspergillus niger yielded five distinct products, including hydroxylated compounds and a carboxylic acid derivative. rjpbcs.comresearchgate.net This ability to generate a wide range of analogues from a common starting material underscores the potential of microbial bioconversion in creating new chemical entities for further study. researchgate.net

Biological Activities and Molecular Mechanisms of 8 17 ,13 Labdadien 15,16 Olide Focus on in Vitro Studies

In Vitro Anti-inflammatory Activities

The anti-inflammatory potential of 8(17),13-labdadien-15,16-olide and related labdane (B1241275) diterpenes has been primarily investigated using macrophage cell models, which are crucial players in the inflammatory response.

A key indicator of inflammatory activity is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages, typically stimulated by lipopolysaccharide (LPS). nih.govjyoungpharm.org Several studies have demonstrated that labdane-type diterpenes can effectively inhibit NO production in these models.

Metabolites derived from neoandrographolide (B1678159), a compound structurally related to this compound, have shown inhibitory effects on nitric oxide production in LPS-activated macrophages. researchgate.net Research on other labdane diterpenes isolated from Vitex negundo seeds also revealed potent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. researchgate.net For instance, two specific labdane diterpenes from this source recorded IC₅₀ values of 0.12 µM and 0.23 µM, respectively. researchgate.net Further studies on norsesterterpene cyclic peroxides, another class of related compounds, identified epimuqubilin A as a potent NO inhibitor with an IC₅₀ value of 7.4 μM in LPS-stimulated RAW 264.7 cells. mdpi.com These findings suggest that the labdane skeleton is a promising scaffold for the development of anti-inflammatory agents that target NO production.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production by Labdane-type Diterpenes in LPS-Stimulated Macrophages

| Compound/Extract | Cell Line | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| Labdane Diterpene 1 (from Vitex negundo) | RAW 264.7 | 0.12 µM | researchgate.net |

| Labdane Diterpene 2 (from Vitex negundo) | RAW 264.7 | 0.23 µM | researchgate.net |

| Epimuqubilin A | RAW 264.7 | 7.4 µM | mdpi.com |

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are critical mediators of inflammation. thermofisher.commdpi.com Their overproduction is a hallmark of many inflammatory diseases. Diterpenoid lactones isolated from Andrographis paniculata, a plant rich in labdane diterpenes, have been shown to modulate the release of these cytokines. nih.gov

In a systematic evaluation, a majority of 17 diterpenoid lactones from A. paniculata were found to attenuate the generation of TNF-α and IL-6 in LPS-induced RAW 264.7 macrophage cells. nih.gov This indicates a broad capacity among these related compounds to suppress key cytokine pathways involved in the inflammatory cascade. The modulation of these cytokines is a crucial aspect of the anti-inflammatory effects observed for this class of molecules. nih.gov

The expression of pro-inflammatory mediators like iNOS and cytokines is largely controlled by intracellular signaling pathways, prominently the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.govfrontiersin.org Research suggests that the anti-inflammatory effects of labdane diterpenes are linked to their ability to regulate these key signaling cascades.

Andrograpanin, a bioactive labdane diterpene from Andrographis paniculata, demonstrates anti-inflammatory properties by down-regulating the p38 MAPK signaling pathway in LPS-induced macrophage cells. chemsrc.com The p38 MAPK pathway is known to be a crucial regulator of inflammatory responses. openrheumatologyjournal.com Furthermore, studies on new diterpenoid lactones from the same plant suggest that their anti-inflammatory activity may be associated with the inhibition of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus. nih.gov The NF-κB transcription factor is a master regulator of genes involved in inflammation, and its inhibition prevents the expression of pro-inflammatory proteins like iNOS and various cytokines. nih.gov The ability of these compounds to interfere with both p38 MAPK and NF-κB signaling highlights a multi-targeted mechanism for their anti-inflammatory action.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

In Vitro Antimicrobial Activities

Beyond their anti-inflammatory effects, labdane diterpenes have been explored for their ability to inhibit the growth of various pathogenic microorganisms.

In vitro studies have revealed that labdane diterpenoids possess activity against a range of bacterial species. The efficacy, often measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific compound and the bacterial strain.

For example, a labdane diterpene demonstrated notable antibacterial activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, with MIC values of 0.15 mg/mL and 0.78 mg/mL, respectively. researchgate.net Another related labdane dialdehyde (B1249045), aframodial, was effective against Staphylococcus aureus and Bacillus subtilis with an MIC of 12.5 µg/mL for both. iupac.org However, it showed significantly less activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, with MIC values greater than 100 µg/mL. iupac.org This suggests a potentially greater efficacy against Gram-positive bacteria for some compounds within this class. The antibacterial properties of diterpenes from plants like Andrographis paniculata and Vitex negundo have also been reported, underscoring the potential of this chemical family as a source of new antibacterial agents. researchgate.netniscpr.res.in

Table 2: In Vitro Antibacterial Activity of Selected Labdane Diterpenes

| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Labdane diterpene | Bacillus subtilis | 150 | researchgate.net |

| Staphylococcus aureus | 780 | researchgate.net | |

| Aframodial | Staphylococcus aureus NCTC 8530 | 12.5 | iupac.org |

| Bacillus subtilis K-49 | 12.5 | iupac.org | |

| Escherichia coli IFO 3545 | >100 | iupac.org |

The antifungal potential of labdane diterpenes has also been an area of investigation. Studies have shown that these compounds can inhibit the growth of various fungal species, including plant pathogens and human opportunistic pathogens.

Labdane diterpenes and their derivatives have been tested against the plant pathogen Botrytis cinerea, with results indicating that structural features and hydrophobicity are important factors for their antifungal effect. nih.gov Other studies have documented the antifungal activity of related norditerpenes against Candida albicans and Cryptococcus neoformans, with MIC values ranging from 10.0 to 20.0 µg/mL. mdpi.com Furthermore, certain labdane compounds have displayed potent activity against the plant pathogen Fusarium graminearum, with MIC values as low as 2.0 to 4.0 µg/mL. mdpi.com This broad spectrum of activity highlights the potential of this compound and related compounds in the development of novel antifungal treatments. researchgate.netnih.gov

Table 3: In Vitro Antifungal Activity of Selected Norditerpenes and Labdane Diterpenes

| Compound | Fungal Strain | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Compound 333 | Cryptococcus neoformans | 17.5 | mdpi.com |

| Candida albicans | 20 | mdpi.com | |

| Compound 335 | Cryptococcus neoformans | 12.5 | mdpi.com |

| Candida albicans | 20 | mdpi.com | |

| Compound 342 | Cryptococcus neoformans | 10.0 | mdpi.com |

| Candida albicans | 12.5 | mdpi.com | |

| Compound 87 | Fusarium graminearum | 2.0 | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nitric Oxide |

| TNF-α (Tumor Necrosis Factor-alpha) |

| IL-6 (Interleukin-6) |

| p38 MAPK (p38 Mitogen-Activated Protein Kinase) |

| NF-κB (Nuclear Factor-kappa B) |

| Andrograpanin |

| Neoandrographolide |

| Epimuqubilin A |

| Sigmosceptrellin A |

| Aframodial |

| Bacillus subtilis |

| Staphylococcus aureus |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Botrytis cinerea |

| Candida albicans |

| Cryptococcus neoformans |

Antiviral Investigations

While research into the antiviral properties of this compound is an emerging field, preliminary in vitro studies are beginning to shed light on its potential. Labdane-type diterpenes, the chemical class to which this compound belongs, have demonstrated a range of antimicrobial activities. nih.gov For instance, related labdane diterpenes have been investigated for their effects against viruses such as Influenza A (H1N1) and Respiratory Syncytial Virus (RSV). nih.gov However, specific data on the direct antiviral activity of this compound against a broad spectrum of viruses remains a subject for future detailed investigation. The precise mechanisms by which labdane diterpenes may exert antiviral effects are not yet fully elucidated but could involve interference with viral entry, replication, or assembly processes. Further studies are necessary to determine the specific viral targets and efficacy of this compound.

Antiprotozoal Effects (e.g., against Leishmania infantum, Trypanosoma brucei, Trypanosoma cruzi)

In vitro studies have highlighted the potential of labdane diterpenes, including derivatives structurally related to this compound, against various protozoan parasites. These parasites are responsible for significant human diseases such as leishmaniasis and trypanosomiasis. mdpi.commdpi.com

Research has shown that certain labdane compounds exhibit activity against Leishmania infantum, the causative agent of visceral leishmaniasis. europa.eu For example, a structurally similar compound, 12,16-dihydroxy-7,13-labdadien-15,16-olide, was identified as having an EC50 value in the range of 5-15 µM against L. infantum. europa.eu This suggests that the labdadane skeleton is a promising scaffold for the development of new antileishmanial agents.

Similarly, compounds with the labdadane framework have been tested against Trypanosoma brucei, the parasite causing African trypanosomiasis, and Trypanosoma cruzi, the agent of Chagas disease. europa.eunih.gov While specific data for this compound is not extensively detailed in the provided context, the activity of related compounds underscores the potential of this chemical class. For instance, other natural compounds have shown efficacy against T. cruzi and L. infantum with EC50 values in the low micromolar range. nih.gov The exploration of this compound and its derivatives against these parasites could yield valuable insights into new therapeutic strategies.

Table 1: In Vitro Antiprotozoal Activity of a Related Labdane Diterpene

| Compound | Parasite | Activity (EC50) | Reference |

|---|---|---|---|

| 12,16-dihydroxy-7,13-labdadien-15,16-olide | Leishmania infantum | 5-15 µM | europa.eu |

In Vitro Cytotoxic Activities against Cancer Cell Lines

The cytotoxic potential of this compound and related labdane diterpenes has been a significant area of investigation. These compounds have been evaluated against a variety of cancer cell lines, revealing a spectrum of activities that suggest potential for further development as anticancer agents.

Effects on Breast Cancer Cell Lines (e.g., MCF-7, T-47D, MDA-MB-231)

In vitro studies have demonstrated the cytotoxic effects of various compounds on breast cancer cell lines, which are often categorized by their receptor status, such as estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2). aging-us.com The cell lines MCF-7 (ER-positive, p53 wild-type), T-47D (p53 mutant, ER-positive), and MDA-MB-231 (triple-negative, p53 mutant) represent different subtypes of breast cancer and are commonly used to assess the efficacy of potential therapeutic agents. nih.govmdpi.comphypha.ir

While direct data for this compound on these specific breast cancer cell lines is not detailed in the provided search results, the broader class of labdane diterpenes has shown promise. The investigation of how this specific compound affects proliferation, apoptosis, and cell cycle progression in these well-characterized cell lines would be a critical step in evaluating its potential as a breast cancer therapeutic. nih.govimrpress.com

Effects on Other Carcinoma Cells (e.g., KB cervical carcinoma, HepG2, SMMC-7721)

The cytotoxic activity of labdane diterpenes extends to other types of carcinomas. The KB cell line, originally thought to be an oral carcinoma but later identified as a derivative of the HeLa cervical adenocarcinoma cell line, has been used to test the cytotoxicity of related compounds. nih.govresearchgate.net The HeLa cell line itself is derived from a cervical carcinoma and is a widely used model in cancer research. researchgate.netnih.govoatext.com

Hepatocellular carcinoma cell lines, such as HepG2 and SMMC-7721, have also been employed to evaluate the anticancer potential of natural products. nih.govresearchgate.netresearchgate.net SMMC-7721, like KB, has been identified as a HeLa contaminant. nih.gov Nevertheless, studies on these cell lines provide valuable preliminary data on the spectrum of activity of novel compounds. The investigation of this compound against these and other carcinoma cell lines is warranted to fully understand its cytotoxic profile.

Table 2: Examples of Cell Lines Used for Cytotoxicity Studies of Related Compounds

| Cell Line | Type of Cancer | Reference |

|---|---|---|

| KB | Cervical Carcinoma (HeLa derivative) | nih.govresearchgate.net |

| HepG2 | Hepatocellular Carcinoma | researchgate.netresearchgate.net |

| SMMC-7721 | Cervical Carcinoma (HeLa derivative) | nih.gov |

Enzyme and Receptor Modulation Studies

Platelet-Activating Factor (PAF) Receptor Binding Inhibition

A notable biological activity of some labdane-type diterpenes is their ability to act as antagonists of the platelet-activating factor (PAF) receptor. researchgate.neturegina.ca PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. mdpi.comnih.gov Its effects are mediated through binding to the PAF receptor (PAF-R), a G-protein-coupled receptor. opnme.com

In vitro studies have shown that certain labdane diterpenes can inhibit the binding of PAF to its receptor on platelets. uregina.ca For instance, pinusolide (B25242), a labdane diterpene with a structure related to this compound, has been identified as a potent PAF receptor binding antagonist. researchgate.neturegina.ca Structure-activity relationship studies on pinusolide derivatives have indicated that specific structural features, such as the α,β-unsaturated butenolide ring and the exocyclic double bond, are crucial for this inhibitory activity. uregina.ca Given the structural similarities, it is plausible that this compound may also interact with the PAF receptor, although specific binding inhibition data for this compound is needed for confirmation.

Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a significant therapeutic target, particularly in the context of type 2 diabetes and other metabolic disorders, due to its role as a negative regulator of insulin (B600854) and leptin signaling pathways. plos.orgmdpi.com The inhibition of PTP1B is a key area of research for developing novel therapeutic agents. nih.govresearchgate.net While extensive research has been conducted on various natural and synthetic compounds as PTP1B inhibitors, specific in vitro studies detailing the direct inhibitory activity of this compound on PTP1B are not extensively documented in the currently available literature.

However, the broader class of labdane diterpenes, to which this compound belongs, has been investigated for various biological activities. For instance, related labdane diterpenes have been evaluated for their potential as PTP1B inhibitors. Studies on other natural compounds have demonstrated varying degrees of PTP1B inhibition, often through non-competitive mechanisms. semanticscholar.org The exploration of PTP1B inhibitors is a promising avenue for therapeutic intervention in several human diseases. mdpi.com

To understand the potential of this compound as a PTP1B inhibitor, further direct in vitro enzymatic assays would be necessary. Such studies would typically involve measuring the compound's ability to inhibit the dephosphorylation of a substrate by the PTP1B enzyme and determining its half-maximal inhibitory concentration (IC₅₀).

| Compound | Target | Assay System | Findings |

| Various Compounds | PTP1B | in vitro enzymatic assays | Identification of inhibitors, including non-competitive ones. semanticscholar.org |

| PT2 Compound | PTP1B | in vitro and in vivo assays | Improved insulin receptor signaling. researchgate.net |

| Claramine | PTP1B | Cell-based assays and animal models | Inhibition of cancer cell invasion and metastasis. nih.gov |

Investigations into Other Biochemical Targets

Beyond PTP1B, the broader class of labdane diterpenes has been investigated for a range of other biochemical activities in vitro. A structurally related compound, Andrograpanin (19-hydroxy-8(17),13-labdadien-16,15-olide), has been shown to exhibit anti-inflammatory effects by inhibiting the p38 MAPKs signaling pathway in lipopolysaccharide-stimulated macrophage cells. targetmol.com It also enhanced the chemotaxis of various immune cells. targetmol.com

In silico studies have suggested that diterpenoids, as a class, may selectively dock to various protein targets in parasites like Leishmania. mdpi.com For example, diterpenoids have shown a general preference for docking to Leishmania mexicana glycerol-3-phosphate dehydrogenase. mdpi.com Such computational approaches can help identify potential biochemical targets for further in vitro validation.

The diverse structures within the labdane diterpene family contribute to their varied biological activities, which include antimicrobial and cytotoxic effects. researchgate.netnih.gov However, specific in vitro studies detailing the direct molecular targets of this compound, other than the general activities mentioned, remain to be fully elucidated.

| Compound/Class | Target/Activity | Organism/Cell Line | Key Findings |

| Andrograpanin | p38 MAPKs signaling pathway | Macrophage cells | Anti-inflammatory effects. targetmol.com |

| Andrograpanin | Chemotaxis | Jurkat, THP-1, and PBL cells | Enhanced leukocyte movement. targetmol.com |

| Diterpenoids (in silico) | Glycerol-3-phosphate dehydrogenase | Leishmania mexicana | Potential antiparasitic target. mdpi.com |

| Labdane Diterpenes | Antimicrobial activity | Various microorganisms | Broad-spectrum antimicrobial potential. researchgate.netnih.gov |

Ecological Role as an Allelochemical and Algicidal Agent

This compound and related labdane diterpenes have been identified as having significant ecological roles, particularly as allelochemicals and algicidal agents. These compounds are produced by certain aquatic plants and can influence the growth and survival of other organisms in their environment.

Studies on aquatic plants from the Potamogeton genus have led to the isolation of several labdane-type diterpenes, including glycosides of 8(17),13-ent-labdadien-16,15-olide. nih.govresearchgate.net These compounds have been tested for their algicidal activity against the green alga Raphidocelis subcapitata. nih.gov The results indicate that these labdane diterpenes can inhibit the growth of this alga, highlighting their role in aquatic chemical ecology.

A related compound, 16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid, has also been noted for its potential strong algicidal activity against Raphidocelis subcapitata. chemfaces.com The production of these compounds by aquatic macrophytes may represent a chemical defense mechanism, allowing them to compete with and suppress the growth of phytoplankton, thereby shaping the local aquatic ecosystem.

| Compound | Activity | Target Organism | Source Organism |

| ent-Labdane glycosides | Algicidal | Raphidocelis subcapitata | Potamogeton lucens nih.govresearchgate.net |

| 16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid | Algicidal | Raphidocelis subcapitata | Not specified chemfaces.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies of SAR Investigations

Structure-Activity Relationship (SAR) studies are a fundamental concept in medicinal chemistry that correlate the three-dimensional structure of a molecule with its biological activity. researchgate.net The primary goal is to identify the specific parts of a molecule, known as pharmacophores, that are responsible for its interaction with a biological target, such as a receptor or enzyme. mdpi.com This is achieved by systematically modifying the chemical structure of a lead compound and observing how these changes affect its efficacy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) represents an evolution of SAR, where statistical and computational methods are used to create a mathematical model that quantitatively describes the relationship between a compound's structural properties and its activity. nih.govscirp.org These models use molecular descriptors—numerical values that encode the physicochemical properties of a molecule, such as lipophilicity (logP), electronic effects, and steric parameters—to predict the activity of novel compounds. scirp.org A robust QSAR model can significantly accelerate drug discovery by prioritizing the synthesis of promising candidates, predicting the activity of untested chemicals, and providing insights into the mechanism of action. mdpi.comnih.gov The development process involves selecting a dataset of compounds with known activities, calculating relevant descriptors, building a model using statistical methods, and rigorously validating its predictive power. mdpi.com

Identification of Key Structural Features for Enhanced Bioactivity

The biological activity of labdane (B1241275) diterpenes, including 8(17),13-Labdadien-15,16-olide, is intrinsically linked to its distinct structural components: the bicyclic decalin core, the side chain, and various functional groups. mdpi.com SAR studies have pinpointed several key features that are critical for its various biological effects, such as cytotoxic, antimicrobial, and anti-inflammatory actions. researchgate.netnih.gov

The α,β-unsaturated γ-lactone ring attached to the side chain is widely considered a critical determinant of bioactivity in many labdane diterpenes. researchgate.netbiorxiv.org The presence of this moiety is often associated with increased biological effects. researchgate.net For instance, studies on sesterterpenoids and labdane diterpenes from Salvia tingitana highlighted the importance of the α,β-unsaturated butenolide moiety for antibacterial activity. acs.org The electrophilic nature of the lactone ring allows it to react with nucleophilic residues, such as cysteine or lysine, in target proteins, which is a potential mechanism for its bioactivity.

Modifications to this ring can dramatically alter the compound's properties. The chemical versatility of the lactone ring, which can be easily opened and functionalized, has been exploited to create novel derivatives. mdpi.com In one study, opening the lactone ring of the related compound (+)-sclareolide was a key step in synthesizing a new series of molecules with antagonist activity against the TRPV4 channel. mdpi.com Furthermore, the oxidation of a furan (B31954) ring to a lactone ring at the C-12 position has been shown to be a significant structural change affecting bioactivity. frontiersin.org

The position and geometry of double bonds within the labdane skeleton are crucial for bioactivity. The this compound structure features an exocyclic double bond at C-8(17) and an endocyclic double bond within the lactone precursor at C-13. The exocyclic methylene (B1212753) group at C-8(17) is a common feature in many bioactive labdanes and its presence is often essential for activity. mdpi.com For example, a comparative study on cytotoxic labdane diterpenes showed that compounds with almost identical structures but slight differences in their side chains, including the positioning of double bonds, exhibited significant differences in potency. mdpi.com

The introduction of hydroxyl groups and other substituents at various positions on the labdane skeleton is a key strategy for modulating bioactivity. Microbial transformation has been effectively used to produce a variety of hydroxylated derivatives of related labdane diterpenes, such as andrographolide (B1667393) and deoxyandrographolide (B190950). researchgate.netresearchgate.netnih.gov These studies have shown that adding hydroxyl groups at positions like C-3, C-9, or C-19 can lead to new compounds with altered or improved biological profiles. researchgate.netnih.gov For example, the biotransformation of deoxyandrographolide by Cunninghamella echinulata yielded several new hydroxylated compounds, including 3α,17,19-trihydroxyl-7,13-ent-labdadien-15,16-olide. researchgate.net

The type and position of substituents can have a profound impact. A study on labdane-type diterpenes as α-glucosidase inhibitors found that acetylation at the C-14 position doubled the enzyme inhibitory activity compared to the hydroxylated parent compound. rsc.org Similarly, SAR studies on cytotoxic diterpenes have shown that the presence of a hydroxyl group at C-7β can render an otherwise active compound inactive. mdpi.com These findings underscore the sensitivity of the biological activity to subtle structural modifications.

| Compound | Structural Modification vs. Parent Compound | Observed Bioactivity | Reference |

|---|---|---|---|

| Isocoronarin D | Parent compound with α,β-unsaturated γ-lactone | Strong cytotoxic inhibitor (HeLa cells, IC50 = 8.54 µM) | mdpi.com |

| 7β-hydroxy-(E)-labda-8(17),12-diene-15,16-dial | Addition of a 7β-hydroxyl group; lactone ring is opened to a dialdehyde (B1249045) | Inactive against HeLa cells | mdpi.com |

| Zedolabdin A (CZ1) | Acetoxyl group at C-16 | α-glucosidase inhibition (IC50 = 14.1 µM) | rsc.org |

| Compound CZ2 | Hydroxyl group at C-16 (de-acetylated form of CZ1) | α-glucosidase inhibition (IC50 = 25.5 µM) - ~2x less active than acetylated form | rsc.org |

| 9-hydroxy-13(14)-labden-15,16-olide | Hydroxylation at C-9; saturation of C-8(17) double bond | Significant anti-mycobacterial activity (MIC = 100 µg/mL) | tbassnindia.org |

Role of Double Bonds and Stereochemistry

Development and Application of QSAR Models

While SAR provides qualitative insights, QSAR models offer a quantitative framework to predict bioactivity. For labdane diterpenes, QSAR studies have been instrumental in elucidating the specific physicochemical properties that drive their biological effects. A notable study focused on the anti-inflammatory activity of diterpenoid lactones isolated from Andrographis paniculata, which share the same core structure as this compound. researchgate.net

Using the Comparative Molecular Field Analysis (CoMFA) method, a 3D-QSAR model was developed to identify the key pharmacophoric features. researchgate.net The model revealed critical insights through steric and electrostatic contour maps:

Steric Fields: The model indicated that bulky substituents around the C-3 position and the lactone ring were favorable for enhancing anti-inflammatory activity. Conversely, bulky groups near the C-19 position were detrimental to activity. researchgate.net

Electrostatic Fields: The analysis showed that electron-donating groups (e.g., hydroxyl groups) near C-3 and C-19 increased potency. In contrast, electron-withdrawing groups were preferred on the lactone ring, which aligns with the understanding that the electrophilic nature of this moiety is important for its mechanism of action. researchgate.net

Such QSAR models are powerful tools for the rational design of new, more potent anti-inflammatory agents based on the labdane diterpene scaffold. researchgate.net

Computational Approaches in SAR/QSAR Modeling (e.g., Molecular Docking)

Computational techniques, particularly molecular docking, are frequently used to complement SAR and QSAR studies. researchgate.net Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. rsc.org This provides a structural basis for the observed biological activity and helps to visualize the interactions that stabilize the ligand-protein complex.

Several molecular docking studies have been performed on labdane diterpenes to understand their mechanism of action against various targets:

Antiparasitic Targets: An extensive in-silico screening of labdane diterpenes against various Leishmania protein targets was conducted. psu.edunih.gov The study calculated the docking energies of numerous compounds, including analogs of this compound, revealing potential selectivity towards certain enzymes like uridine (B1682114) diphosphate-glucose pyrophosphorylase (LmajUGPase) and methionyl t-RNA synthetase (LmajMetRS). psu.edunih.gov

Antibacterial Targets: Docking studies of neoandrographolide (B1678159) derivatives, which are related to the target compound, were performed against bacterial proteins like isocitrate dehydrogenase (ICDH) to analyze their binding modes and explain their antibacterial activity. niscpr.res.in

Enzyme Inhibition: To rationalize the potent α-glucosidase inhibitory activity of certain labdane diterpenes, molecular docking was used to show favorable binding interactions with key residues in the enzyme's active site. rsc.org

ATP Synthase: Molecular modeling confirmed the ability of the labdane diterpene manool (B191784) to interact with mammalian ATP synthase, providing a mechanistic explanation for its observed effect on ATP production. acs.org

| Labdane Diterpenoid | Leishmania major Protein Target | MolDock Docking Energy (kJ/mol) | Reference |

|---|---|---|---|

| 12(S)-Hydroxy-15(S)-methoxy-labdan-8(17),13(14)-dien-15,16-olide | LmajUGPase | -95.1 | psu.edu |

| 12(S)-Hydroxy-15(S)-methoxy-labdan-8(17),13(14)-dien-15,16-olide | LmajMetRS | -88.8 | psu.edu |

| Labda-8(17),12-diene-15,16-dial | LmajUGPase | -100.2 | psu.edu |

| Labda-8(17),12-diene-15,16-dial | LmajMetRS | -89.2 | psu.edu |

| 15(S)-Methoxy-labdan-8(17),11(E),13(14)-trien-15,16-olide | LmajUGPase | -92.3 | psu.edusemanticscholar.org |

| 15(S)-Methoxy-labdan-8(17),11(E),13(14)-trien-15,16-olide | LmajMetRS | -88.3 | psu.edusemanticscholar.org |

Note: Lower docking energy values indicate stronger predicted binding affinity.

Future Research Directions and Preclinical Development Prospects

Discovery of Novel Biological Targets and Therapeutic Applications

While preliminary studies have hinted at the potential of labdane (B1241275) diterpenes, including 8(17),13-labdadien-15,16-olide, in areas like antimicrobial and anti-inflammatory applications, a vast landscape of potential biological targets remains to be explored. nih.govresearchgate.net Future research should prioritize the systematic screening of this compound against a wide array of molecular targets implicated in various diseases.

Key areas for investigation include its potential as an anticancer agent. Many plant-derived terpenoids have demonstrated cytotoxic effects against cancer cell lines, and about 60% of current cancer therapy drugs originate from natural sources. nih.gov Given that structurally related labdane diterpenes have shown activity against various cancer cells, it is crucial to investigate the specific mechanisms of action of this compound. nih.gov

Furthermore, the antiviral potential of this compound warrants thorough investigation. Recent studies on other labdane diterpenoids have revealed activity against viruses such as HCoV-229E, SARS-CoV-2, and Zika virus. acs.org This suggests that this compound could be a valuable lead in the development of new antiviral therapies.

The exploration of its effects on the central nervous system and cardiovascular system also presents exciting opportunities. Some labdane derivatives have been identified as having vasorelaxant properties, indicating a potential role in managing hypertension. nih.gov

Exploration of Underexplored Natural Sources and Analogues

The primary known sources of this compound and its analogues are plants from the Zingiberaceae family, such as Hedychium coronarium, and other species like Wurfbainia villosa. vulcanchem.comresearchgate.net A critical future direction involves a more extensive and systematic exploration of the plant kingdom to identify new, potentially richer sources of this compound. This "bioprospecting" could also lead to the discovery of novel structural analogues with enhanced or different biological activities.

Endophytic fungi and marine organisms are other promising, yet underexplored, sources of novel labdane diterpenes. rsc.org Investigating the biosynthetic pathways in these organisms could not only secure a sustainable supply of the parent compound but also unveil enzymes that can be used for biocatalytic synthesis of new derivatives. rsc.org

| Known and Potential Natural Sources of Labdane Diterpenes |

| Plants |

| Hedychium coronarium vulcanchem.comresearchgate.net |

| Wurfbainia villosa vulcanchem.com |

| Andrographis paniculata researchgate.net |

| Curcuma amada researchgate.net |

| Neo-uvaria foetida acs.org |

| Cistus ladaniferus researchgate.net |

| Microorganisms |

| Endophytic Streptomyces rsc.org |

| Aspergillus niger rjpbcs.com |

| Penicillium janczewskii researchgate.net |

| Marine Organisms |

| Marine Sponges acs.org |

| Nudibranchs researchgate.net |

| Seaweeds researchgate.net |

Advanced Chemical and Semi-Synthetic Strategies for Derivatization

The chemical structure of this compound offers multiple sites for modification, making it an excellent scaffold for semi-synthetic derivatization. Future efforts should focus on creating libraries of analogues to establish clear structure-activity relationships (SAR).

Advanced synthetic strategies can be employed to modify key functional groups. For instance, the butenolide ring is a versatile feature that can be opened or functionalized to create new compounds. mdpi.com The exocyclic double bond at position 8(17) and the double bond in the side chain are also amenable to various chemical transformations, such as epoxidation, hydrogenation, or addition reactions. researchgate.net

The use of multicomponent reactions, like the Ugi reaction, has shown promise in diversifying related diterpenoids and could be applied to this compound to rapidly generate a wide range of derivatives with potentially novel biological activities. researchgate.net Furthermore, microbial transformation presents a powerful tool for creating stereo- and regio-selective modifications that are often difficult to achieve through traditional chemical synthesis. researchgate.net

Integration of Omics Technologies in Understanding Compound Action

To accelerate the discovery of biological targets and elucidate the mechanism of action of this compound, the integration of "omics" technologies is essential. dovepress.comhumanspecificresearch.orgnih.gov These high-throughput methods provide a comprehensive view of the molecular changes within a biological system in response to the compound.

Genomics and Transcriptomics: These technologies can identify changes in gene expression profiles in cells treated with the compound, pointing towards the cellular pathways being affected. humanspecificresearch.orgnih.gov

Proteomics: By analyzing changes in the proteome, researchers can identify the specific proteins that interact with this compound or whose expression levels are altered, offering direct clues about its molecular targets. humanspecificresearch.orgmdpi.com

Metabolomics: This approach can reveal alterations in metabolic pathways, providing insights into the functional consequences of the compound's activity. humanspecificresearch.orgnih.gov

The application of these technologies can generate vast datasets that, when analyzed with bioinformatics tools, can help to build a holistic understanding of the compound's effects and accelerate its development as a therapeutic agent. dovepress.comhumanspecificresearch.org

Challenges and Opportunities in Translating Natural Products into Preclinical Leads

The translation of promising natural products like this compound from the laboratory to clinical trials is fraught with challenges. mdpi.comlsu.edu One major hurdle is ensuring a consistent and sustainable supply of the compound. mdpi.com The often-low abundance in natural sources necessitates the development of efficient total synthesis or semi-synthetic routes from more abundant precursors.

Another significant challenge is the inherent lipophilicity of many diterpenoids, which can lead to poor bioavailability. nih.gov Formulation strategies and the development of effective drug delivery systems will be crucial to overcome this limitation. nih.govmdpi.com Furthermore, comprehensive preclinical studies are required to assess the pharmacokinetics, pharmacodynamics, and potential toxicity of the compound. medium.com

Despite these challenges, the unique and complex structures of natural products offer a significant opportunity to discover novel mechanisms of action and develop first-in-class drugs. researchgate.net The structural diversity of labdane diterpenes provides a rich library for drug discovery. mdpi.com Rigorous preclinical evaluation, coupled with innovative synthetic and biotechnological approaches, will be key to unlocking the full therapeutic potential of this compound and its analogues. lsu.eduhematologyandoncology.net

Q & A

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) .

- Error Analysis : Report standard deviations and use Student’s t-test for significance (p < 0.05) .

- Visualization : Generate dose-response curves with 95% confidence bands using Python’s SciPy or R .

Data Presentation and Reproducibility Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.